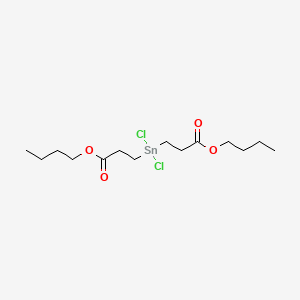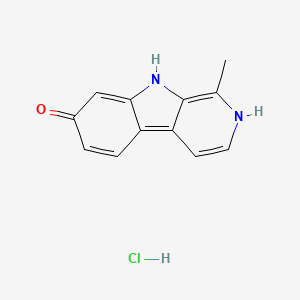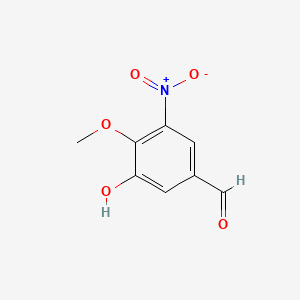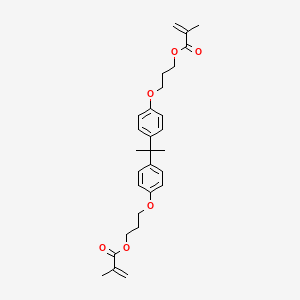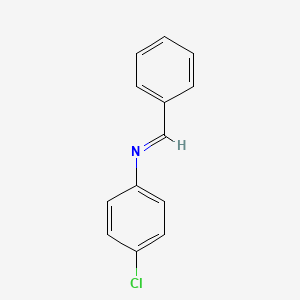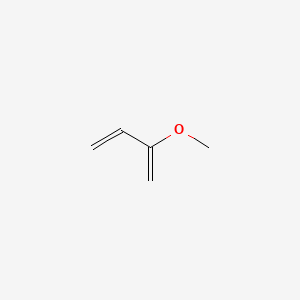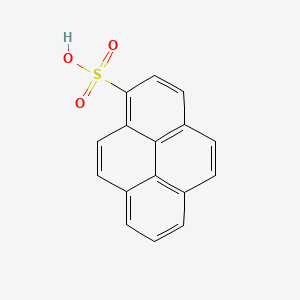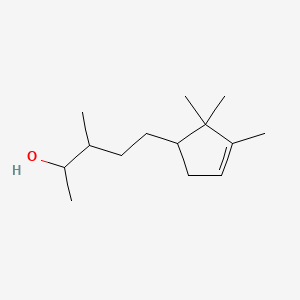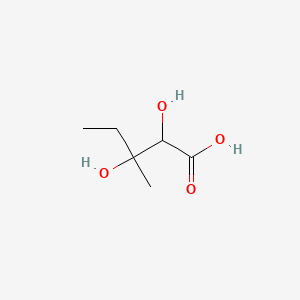
2,3-Dihydroxy-3-methylpentanoic acid
Overview
Description
2,3-Dihydroxy-Valerianic Acid is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The chemical formula for 2,3-Dihydroxy-Valerianic Acid is C6H12O4, and it has a molecular weight of 148.1571 g/mol
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydroxy-3-methylpentanoic acid is the enzyme acetolactate mutase . This enzyme plays a crucial role in the metabolism of isoleucine .
Mode of Action
This compound is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate . This interaction results in changes in the metabolic pathways of isoleucine .
Biochemical Pathways
The compound affects the metabolic pathway of isoleucine. It is synthesized from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate, and then processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . Transamination of 2-keto-3-methylvalerate yields isoleucine .
Pharmacokinetics
As an intermediate in the metabolism of isoleucine, it is likely to be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the metabolism of isoleucine. By interacting with acetolactate mutase, it contributes to the synthesis of isoleucine, an essential amino acid .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxy-3-methylpentanoic acid is synthesized by the action of acetolactate mutase, which converts α-aceto-α-hydroxybutyrate into 3-hydroxy-2-keto-3-methylpentanoate. This intermediate is then reduced by NAD(P)H to form this compound . The compound interacts with dihydroxyacid dehydratase, which catalyzes its conversion into 2-keto-3-methylvalerate and water . These interactions highlight the compound’s role in the isoleucine biosynthesis pathway.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an intermediate in isoleucine metabolism, it affects the availability of isoleucine and its derivatives, which are essential for protein synthesis and other cellular functions . The compound’s impact on cellular metabolism can influence cell growth, differentiation, and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes involved in the isoleucine biosynthesis pathway. The compound binds to acetolactate mutase and dihydroxyacid dehydratase, facilitating the conversion of intermediates in the pathway . These interactions are crucial for maintaining the flux of metabolites through the pathway and ensuring the efficient synthesis of isoleucine.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can influence its effects over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Low to moderate doses of the compound are generally well-tolerated and can enhance isoleucine metabolism . High doses may result in toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific tissues . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in the isoleucine biosynthesis pathway. It is synthesized from α-aceto-α-hydroxybutyrate by acetolactate mutase and subsequently reduced to form the compound . The compound is then converted into 2-keto-3-methylvalerate by dihydroxyacid dehydratase . These metabolic pathways are essential for the production of isoleucine and its derivatives, which play critical roles in cellular metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of the compound within tissues can influence its availability for metabolic processes and its overall biological activity.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. The subcellular localization of the compound can affect its activity and function, including its interactions with enzymes and other biomolecules involved in isoleucine metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-Valerianic Acid can be achieved through several methods. One common approach involves the hydroxylation of valerianic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the 2 and 3 positions of the valerianic acid molecule .
Industrial Production Methods: In an industrial setting, the production of 2,3-Dihydroxy-Valerianic Acid can be optimized through biotechnological processes. For example, the bacterium Klebsiella pneumoniae has been engineered to produce 2,3-Dihydroxy-Valerianic Acid through fermentation. By disrupting specific genes in the metabolic pathway, such as the ilvD gene, the bacterium can accumulate significant amounts of the compound in its culture broth . This method offers a high conversion ratio and final titer, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-Valerianic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The hydroxyl groups in 2,3-Dihydroxy-Valerianic Acid can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form diols or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols or alcohols .
Scientific Research Applications
2,3-Dihydroxy-Valerianic Acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or antioxidant agent.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
2,3-Dihydroxy-Valerianic Acid can be compared with other similar compounds, such as:
2,3-Dihydroxyisovalerate: An intermediate in the biosynthesis of valine and leucine, produced by microorganisms like Klebsiella pneumoniae.
2,3-Dihydroxy-3-methylvalerate: A related compound with similar chemical properties but different biological roles.
The uniqueness of 2,3-Dihydroxy-Valerianic Acid lies in its specific hydroxylation pattern and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its role in biological pathways make it a valuable compound for research and industrial applications.
Properties
CAS No. |
562-43-6 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |
InChI Key |
PDGXJDXVGMHUIR-UJURSFKZSA-N |
SMILES |
CCC(C)(C(C(=O)O)O)O |
Isomeric SMILES |
CC[C@](C)([C@H](C(=O)O)O)O |
Canonical SMILES |
CCC(C)(C(C(=O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?
A1: this compound, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]
Q2: How does the structure of this compound influence its activity as a substrate for αβ-dihydroxyacid dehydratase?
A2: Studies have shown that the stereochemistry of this compound is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []
Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with this compound?
A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.
Q4: Beyond its role in isoleucine biosynthesis, has this compound been found in other natural contexts?
A4: Interestingly, this compound is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.
Q5: Are there any synthetic routes available for obtaining specific isomers of this compound?
A5: Yes, researchers have successfully synthesized various isomers of this compound. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
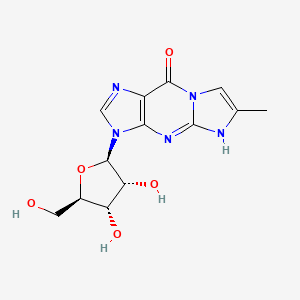
![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)
